![molecular formula C7H10F2N2O B13014872 (R)-7,7-Difluorohexahydropyrrolo[1,2-a]pyrazin-3(4H)-one](/img/structure/B13014872.png)
(R)-7,7-Difluorohexahydropyrrolo[1,2-a]pyrazin-3(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-7,7-Difluorohexahydropyrrolo[1,2-a]pyrazin-3(4H)-one is a heterocyclic compound that features a unique bicyclic structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-7,7-Difluorohexahydropyrrolo[1,2-a]pyrazin-3(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a difluorinated amine with a suitable diketone, followed by cyclization under acidic or basic conditions to form the desired bicyclic structure. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of ®-7,7-Difluorohexahydropyrrolo[1,2-a]pyrazin-3(4H)-one may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent quality and yield. The use of catalysts and optimized solvents can further improve the efficiency of the synthesis.
化学反应分析
Types of Reactions
®-7,7-Difluorohexahydropyrrolo[1,2-a]pyrazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its electronic properties.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups, allowing for the creation of a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. These reactions typically require acidic or basic conditions and controlled temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used. These reactions are usually carried out in anhydrous solvents under inert atmospheres.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide or potassium tert-butoxide. These reactions often require polar aprotic solvents and elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can lead to a variety of functionalized derivatives, depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, ®-7,7-Difluorohexahydropyrrolo[1,2-a]pyrazin-3(4H)-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a valuable tool for drug discovery and development.
Medicine
In medicine, ®-7,7-Difluorohexahydropyrrolo[1,2-a]pyrazin-3(4H)-one is investigated for its potential therapeutic applications. Its derivatives may serve as lead compounds for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis, polymer science, and material science.
作用机制
The mechanism of action of ®-7,7-Difluorohexahydropyrrolo[1,2-a]pyrazin-3(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
Imidazo[1,2-a]pyrazines: These compounds share a similar bicyclic structure and are known for their diverse biological activities.
Pyrazolo[3,4-b]pyridines: These compounds also feature a fused ring system and are used in various medicinal chemistry applications.
Triazolo[4,3-a]pyrazines: These compounds are studied for their potential as kinase inhibitors and other therapeutic applications.
Uniqueness
®-7,7-Difluorohexahydropyrrolo[1,2-a]pyrazin-3(4H)-one is unique due to the presence of fluorine atoms, which can significantly influence its chemical and biological properties. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable scaffold for drug discovery and development.
属性
分子式 |
C7H10F2N2O |
|---|---|
分子量 |
176.16 g/mol |
IUPAC 名称 |
(8aR)-7,7-difluoro-1,2,4,6,8,8a-hexahydropyrrolo[1,2-a]pyrazin-3-one |
InChI |
InChI=1S/C7H10F2N2O/c8-7(9)1-5-2-10-6(12)3-11(5)4-7/h5H,1-4H2,(H,10,12)/t5-/m1/s1 |
InChI 键 |
IRMBAWGFWAEBGL-RXMQYKEDSA-N |
手性 SMILES |
C1[C@@H]2CNC(=O)CN2CC1(F)F |
规范 SMILES |
C1C2CNC(=O)CN2CC1(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R)-1-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B13014790.png)


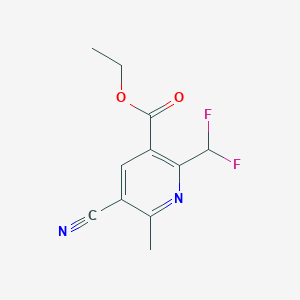

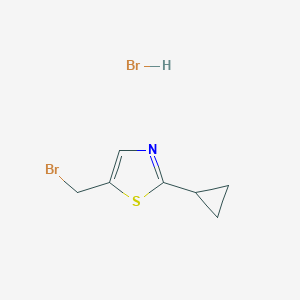
![Benzo[d]thiazole-5,6-diol](/img/structure/B13014829.png)

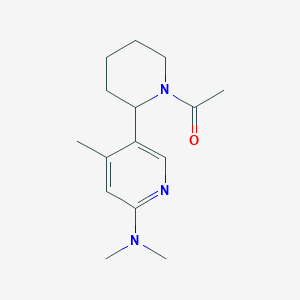
![7-Chloro-3,3-dimethyl-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one](/img/structure/B13014846.png)
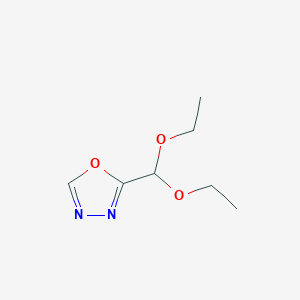

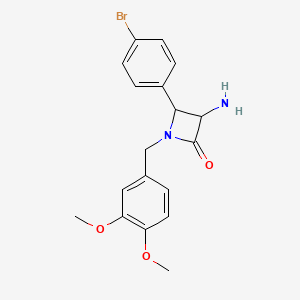
![tert-butyl N-{1-[2-(propylamino)acetyl]piperidin-4-yl}carbamate](/img/structure/B13014871.png)
